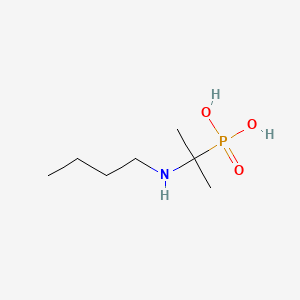
Butaphosphone
Overview
Description
Butaphosphone, also known as Butafosfan, is a veterinary drug that is used to attenuate stress responses in livestock . It is an organic source of phosphorus and is often used in combination with cyanocobalamin, a synthetic form of vitamin B12 . It has been found to be effective in attenuating the symptoms of different stressors in various animals .
Molecular Structure Analysis
Butaphosphone is also known as 1-butylamino-1-methylethyl-phosphonic acid . Its molecular formula is C7H18NO2P . The molecular structure of Butaphosphone is determined by its chemical composition and the arrangement of those atoms.
Chemical Reactions Analysis
Butaphosphone is believed to favor the phosphorylation of molecules that intermediate metabolic pathways, such as gluconeogenesis, glycolysis, and the Krebs cycle . This improves the synthesis of co-nutrients (mainly ATP and ADP) and consequently increases blood glucose .
Physical And Chemical Properties Analysis
Butaphosphone is a solid at room temperature with a melting point of 219°C . It is slightly soluble in methanol and water . Its pKa value, a measure of acidity, is predicted to be 2.99±0.10 .
Scientific Research Applications
Effects on Glucose Metabolism and Insulin Signaling
- Butaphosphan has been shown to influence energy metabolism in mice, with effects varying depending on dietary conditions. In a study, it preserved white adipose tissue mass, increased glucose, and influenced insulin signaling in mice under caloric restriction, suggesting a role in glucose metabolism and fat mobilization (Weiller et al., 2020).
Impact on Metabolic Indices in Pregnant Ewes
- Butaphosphan, combined with cyanocobalamin, was found to improve metabolic indices in pregnant ewes and increase the weight gain of their lambs post-birth. This suggests its effectiveness in managing metabolic disorders during parturition (Barimanloo et al., 2021).
Influence on Inflammatory Markers and Immune Response
- A study demonstrated that butaphosphan modulates pro-inflammatory markers and neutrophil activity in mice. It appeared to ameliorate inflammatory markers in both challenged and non-challenged animals, indicating a potential role in immune response regulation (Mattei et al., 2022).
Application in Dairy Cattle
- Research has indicated that butaphosphan can affect serum concentrations of certain metabolic indicators like beta-hydroxybutyrate, calcium, and phosphorus in dairy cattle, potentially influencing their health and productivity (Rollin et al., 2010).
Effects on Oocyte Production and Embryo Production in Cows
- Butaphosphan, along with cyanocobalamin, has been studied for its effects on in vivo and in vitro embryo production in cows, showing potential benefits in improving oocyte quality and embryo production (Lima et al., 2017).
Impact on Fish Health and Stress Responses
- In aquaculture, butaphosphan has been used as a stress-attenuating agent in fish like olive flounder, with studies focusing on its effects on biochemical parameters and stress attenuation (Lee et al., 2020).
Reduction of Insulin Resistance in Dairy Cows
- The administration of butaphosphan and cyanocobalamin to dairy cows was shown to potentially reduce insulin resistance after calving, which could have implications for dairy cow health and milk production efficiency (Chalmeh et al., 2020).
Mechanism of Action
properties
IUPAC Name |
2-(butylamino)propan-2-ylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18NO3P/c1-4-5-6-8-7(2,3)12(9,10)11/h8H,4-6H2,1-3H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEJPLLPMHBPNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(C)(C)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188246 | |
| Record name | Butaphosphone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34691-05-9 | |
| Record name | Butaphosphone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034691059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butaphosphone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[2-(2,4-dichlorophenoxy)-1-oxopropyl]hydrazo]-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B1229319.png)




![4-[[(4-methylphenyl)sulfonylamino]methyl]-N-[2-[(phenylmethyl)-propan-2-ylamino]ethyl]benzamide](/img/structure/B1229327.png)
![N-[4-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B1229329.png)

![2-Furanyl-[4-(4-propan-2-ylphenyl)sulfonyl-1-piperazinyl]methanone](/img/structure/B1229334.png)
![2'-(4-Aminophenyl)-6-methyl[2,6'-bi-1,3-benzothiazole]-7-sulfonate](/img/structure/B1229336.png)
![1-(2-Fluorophenyl)-3-[[2-oxo-1-(phenylmethyl)-3-indolylidene]amino]thiourea](/img/structure/B1229337.png)

![2-[[4-(2-Thiophen-2-yl-4-quinazolinyl)-1-piperazinyl]sulfonyl]benzonitrile](/img/structure/B1229341.png)